molecular formula C19H23N3O3 B2918042 N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351659-75-0

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No. B2918042
CAS RN: 1351659-75-0
M. Wt: 341.411
InChI Key: JHAWDFAJBSMPFA-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DDAO, and it is a fluorescent dye that is used in a variety of biochemical and physiological experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, due to its complex structure, is a subject of interest in chemical synthesis and the study of its properties. Research focuses on the development of novel methods for amide bond formation, a fundamental process in organic chemistry, which is crucial for the synthesis of various compounds including this oxalamide derivative. For example, studies have explored the decarboxylative condensation of hydroxylamines and α-ketoacids as a route to amide formation, highlighting the chemical reactivity and potential synthetic utility of compounds with similar structures (Lei Ju et al., 2011).

Optical and Material Applications

Research into novel chalcone derivative compounds, including those related to N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, has revealed interesting optical properties. Such compounds have been synthesized and their nonlinear optical absorption studied using techniques like the z-scan with nanosecond laser pulses. These studies suggest potential applications in optical devices, such as optical limiters, due to their ability to switch from saturable absorption to reverse saturable absorption with varying laser intensity (K. Rahulan et al., 2014).

Catalysis and Chemical Reactions

Further research has delved into the catalytic potential of compounds containing dimethylamino and oxalamide groups. These studies focus on hydroxylation reactions, particularly of (hetero)aryl halides under mild conditions. The utilization of specific catalysts, such as Cu(acac)2 and derivatives of oxalamide, demonstrates the role of these compounds in facilitating chemical reactions that yield phenols and hydroxylated heteroarenes with high efficiency (Shanghua Xia et al., 2016).

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-22(2)16-10-8-15(9-11-16)21-19(25)18(24)20-13-17(23)12-14-6-4-3-5-7-14/h3-11,17,23H,12-13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWDFAJBSMPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

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